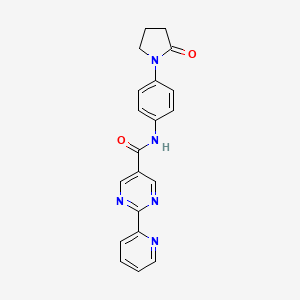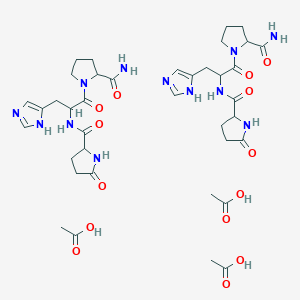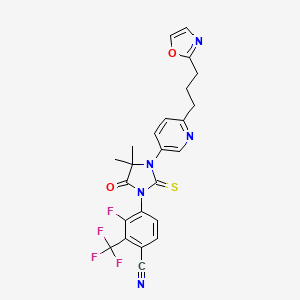
PYZD-4409
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PYZD-4409 est un inhibiteur de petite molécule ciblant spécifiquement l'enzyme d'activation de l'ubiquitine UBA1. Ce composé a montré un potentiel significatif dans l'induction de la mort cellulaire dans les cellules malignes, en particulier dans le contexte de la leucémie et du myélome multiple .
Applications De Recherche Scientifique
PYZD-4409 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the ubiquitin-proteasome pathway and its role in protein degradation.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Industry: Utilized in the development of new drugs targeting the ubiquitin-proteasome pathway.
Mécanisme D'action
Target of Action
The primary target of PYZD-4409 is the ubiquitin-activating enzyme UBA1 . UBA1 plays a crucial role in the ubiquitination pathway, a major route by which cells rid themselves of excess proteins .
Mode of Action
This compound acts as a specific inhibitor of the ubiquitin-activating enzyme UBA1 . It inhibits the activity of the E1 enzyme in cell-free systems and also blocks the E1 activity when added to cultured cells . This inhibition leads to a decrease in the abundance of ubiquitinated proteins in leukemia and myeloma cells .
Biochemical Pathways
The inhibition of UBA1 by this compound affects the ubiquitination pathway . This pathway involves two discrete steps: ubiquitination and degradation . By inhibiting UBA1, this compound blocks the early steps of protein ubiquitination .
Pharmacokinetics
It has been shown that this compound can be administered intraperitoneally in a mouse model of leukemia , suggesting that it has suitable bioavailability for in vivo studies.
Result of Action
The inhibition of UBA1 by this compound leads to cell death in malignant cells . It preferentially inhibits the clonogenic growth of primary acute myeloid leukemia cells compared with normal hematopoietic cells . In a mouse model of leukemia, intraperitoneal administration of this compound decreased tumor weight and volume compared with control .
Action Environment
It is known that this compound can be effectively used in in vivo models, suggesting that it is stable and effective in the complex biological environment of a living organism .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
PYZD-4409 est synthétisé par un processus en plusieurs étapes impliquant la réaction de 1-(3-chloro-4-fluorophényl)-4-[(5-nitro-2-furyl)méthylène]-3,5-pyrazolidinedione. La synthèse implique l'utilisation de divers réactifs et solvants dans des conditions contrôlées pour assurer une pureté et un rendement élevés .
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour atteindre une qualité et un rendement constants. Le composé est généralement produit en lots, avec des mesures strictes de contrôle de la qualité pour garantir son efficacité et sa sécurité .
Analyse Des Réactions Chimiques
Types de réactions
PYZD-4409 subit principalement des réactions d'inhibition, où il inhibe l'activité de l'enzyme d'activation de l'ubiquitine UBA1. Cette inhibition est cruciale pour ses effets thérapeutiques dans le traitement des tumeurs malignes .
Réactifs et conditions courants
Les réactions impliquant this compound nécessitent généralement des réactifs tels que le diméthylsulfoxyde (DMSO) et d'autres solvants qui facilitent sa solubilité et sa stabilité. Les conditions impliquent souvent des températures et des niveaux de pH contrôlés pour maintenir l'activité du composé .
Principaux produits formés
Le principal produit formé à partir des réactions impliquant this compound est la forme inhibée de l'enzyme d'activation de l'ubiquitine UBA1. Cette inhibition conduit à l'accumulation de protéines ubiquitinées, ce qui induit la mort cellulaire dans les cellules malignes .
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications dans divers domaines :
Biologie : Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie de l'ubiquitine-protéasome.
Mécanisme d'action
This compound exerce ses effets en inhibant spécifiquement l'enzyme d'activation de l'ubiquitine UBA1. Cette inhibition empêche l'activation de l'ubiquitine, une étape clé du processus d'ubiquitination. En conséquence, les protéines ubiquitinées s'accumulent dans la cellule, conduisant à un stress du réticulum endoplasmique et à une mort cellulaire subséquente. Les cibles moléculaires impliquées comprennent l'enzyme d'activation de l'ubiquitine UBA1 et divers marqueurs de stress tels que Grp78 et Hsp70 .
Comparaison Avec Des Composés Similaires
Composés similaires
PYR-41 : Another inhibitor of the ubiquitin-activating enzyme UBA1, similar in structure to PYZD-4409.
MLN4924 : An inhibitor of the NEDD8-activating enzyme, which also targets the ubiquitin-proteasome pathway.
Unicité de this compound
This compound est unique en raison de sa haute spécificité pour l'enzyme d'activation de l'ubiquitine UBA1 et de ses effets cytotoxiques puissants sur les cellules malignes. Contrairement à d'autres inhibiteurs, this compound a montré une inhibition préférentielle des cellules de leucémie aiguë myéloïde primaire par rapport aux cellules hématopoïétiques normales, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée .
Propriétés
Numéro CAS |
423148-78-1 |
|---|---|
Formule moléculaire |
C14H7ClFN3O5 |
Poids moléculaire |
351.67 g/mol |
Nom IUPAC |
1-(3-chloro-4-fluorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C14H7ClFN3O5/c15-10-5-7(1-3-11(10)16)18-14(21)9(13(20)17-18)6-8-2-4-12(24-8)19(22)23/h1-6H,(H,17,20) |
Clé InChI |
MSYMKEYWUWVZQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2)Cl)F |
SMILES isomérique |
C1=CC(=C(C=C1N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2)Cl)F |
SMILES canonique |
C1=CC(=C(C=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2)Cl)F |
Apparence |
white solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PYZD4409; PYZD 4409; PYZD-4409. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PYZD-4409 interact with its target and what are the downstream effects?
A: this compound targets the ubiquitin-activating enzyme UBA1 (E1), a key enzyme in the ubiquitin-proteasome pathway responsible for protein degradation. [] By inhibiting E1, this compound disrupts the ubiquitination process, leading to the accumulation of ubiquitinated proteins within the cell. [] This accumulation triggers a cellular stress response, particularly endoplasmic reticulum (ER) stress, which ultimately induces cell death in leukemia and myeloma cells. [] The study demonstrated this effect both in vitro, using cell lines and primary patient samples, and in vivo, using a mouse model of leukemia. []
Q2: What is the evidence suggesting that ER stress is a key mechanism of action for this compound?
A: The study showed that both genetic and chemical inhibition of E1 led to increased expression of ER stress markers. [] Furthermore, overexpression of BI-1, a protein known to protect against ER stress, was able to block cell death induced by E1 inhibition. [] This provides strong evidence that ER stress is a critical mediator of the anti-cancer effects observed with this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)
![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)


![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)

![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B610305.png)
